![molecular formula C18H23N3O3 B5526842 {4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)

{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

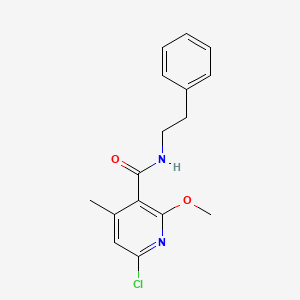

Synthesis Analysis

The synthesis of compounds closely related to "{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol" involves complex organic reactions, including cyclization, acylation, and substitution processes. For instance, the general synthesis of 2,6-methano-3-benzazocine-11-propanols, which share structural similarities, has been described, highlighting the versatile routes to obtain such compounds through different organic reactions (Michne, Salsbury, & Michalec, 1977).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives, including the use of X-ray diffraction and DFT calculations, has been reported. These studies provide insights into the atomic and molecular arrangements, showcasing the complexity and the specific bonding patterns within these molecules. For example, research on benzimidazole complexes has detailed their coordination environment and hydrogen bonding patterns, offering a deeper understanding of their structural characteristics (Wu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving benzimidazole derivatives often include nucleophilic substitution, cyclization, and interactions with various reagents to form new bonds and molecular structures. These reactions are pivotal in modifying the chemical properties and enhancing the biological activities of these compounds. An example includes the preparation of benzazepines through Pd-catalyzed cyclization, illustrating the chemical versatility of these compounds (Singer et al., 2004).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often determined through spectroscopic methods and crystallography, providing essential data for understanding the compound's behavior in different environments. Studies like the one on the crystal structure and vibrational spectroscopy of benzimidazole fused-1,4-oxazepines offer valuable information on the physical characteristics of these compounds (Almansour et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are integral to the utility and functionality of benzimidazole derivatives. These properties are influenced by the compound's molecular structure and can be studied through various chemical reactions and spectroscopic analyses. Research on the synthesis and reactivity of benzimidazole compounds, such as the work by Miranda et al. (2009), provides insight into these aspects, contributing to a comprehensive understanding of the compound's chemical behavior (Miranda et al., 2009).

科学的研究の応用

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities. Research has explored their synthesis, structural analysis, and application in drug development. For instance, the synthesis of benzimidazole derivatives through reactions involving methanol or similar chemical entities has been documented. These processes highlight the versatility of methanol as both a solvent and a reactant in organic synthesis, potentially applicable to synthesizing benzimidazole-related compounds (Sarki et al., 2021).

Heterocyclic Chemistry and Drug Synthesis

In heterocyclic chemistry, the structural manipulation of benzimidazole and its integration into complex ring systems like oxazepines or triazinyl derivatives showcases advanced synthetic strategies. These methodologies enable the development of novel compounds with potential therapeutic applications. For example, the synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles demonstrates the creation of novel ring systems, which could inspire the synthesis and exploration of complex molecules for pharmaceutical use (Tumkevičius et al., 2003).

Catalysis and Green Chemistry Applications

Methanol's role extends into catalysis and green chemistry, where it serves as a hydrogen source and C1 synthon in various reactions, including the N-methylation of amines. This underscores methanol's utility in sustainable and efficient chemical processes, potentially relevant for synthesizing benzimidazole derivatives and related compounds (Sarki et al., 2021).

Advanced Materials and Nanotechnology

The synthesis of metal complexes involving benzimidazole derivatives highlights their application in materials science and nanotechnology. These complexes are studied for their magnetic properties, catalytic activities, and potential in electronic devices, indicating the broad utility of benzimidazole-based compounds in developing new materials (Yang et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-cyclopropylbenzimidazol-1-yl)-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-11-13-9-20(7-8-24-12-13)17(23)10-21-16-4-2-1-3-15(16)19-18(21)14-5-6-14/h1-4,13-14,22H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOJHQPAAVAGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2CC(=O)N4CCOCC(C4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)

![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)

![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)